KadcoccinicacidE
Description
Historical Context and Discovery of KadcoccinicacidE and Related Kadcoccinic Acids
This compound was first introduced to the scientific community in 2015 through the work of Liang and his team of researchers. It was isolated from the stems of Kadsura coccinea, a plant utilized in traditional medicine. This discovery was part of a broader investigation that led to the identification of a series of ten new triterpene acids, collectively named Kadcoccinic acids A-J.
The elucidation of the structure of this compound and its sister compounds was achieved through extensive spectroscopic analysis. These compounds were found to be triterpene acids possessing a rearranged lanostane (B1242432) skeleton, a complex and noteworthy chemical framework. The initial report on these compounds also included preliminary screenings for their potential biological activities, specifically their anti-HIV-1 and cytotoxic effects.
Significance of this compound in Contemporary Chemical and Biological Research
The significance of this compound in modern research lies in its novel chemical structure and its potential as a lead compound for drug discovery. Triterpenoids, as a class, are known to exhibit a wide range of biological activities, and the unique rearranged lanostane skeleton of this compound makes it a subject of interest for further investigation.
Initial biological assays have provided a glimpse into the potential of this compound. While the available data is preliminary, it lays the groundwork for more in-depth studies. The molecular formula of this compound is C31H44O5, and its unique arrangement of atoms and functional groups is what dictates its interaction with biological systems. tpcn.pro
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C31H44O5 |
| CAS Number | 1802768-40-6 |
| Source | Stems of Kadsura coccinea |
| Compound Class | Triterpenoid (B12794562) |
The preliminary biological screening of this compound has yielded the following results:
Table 2: Preliminary Biological Activity of this compound
| Assay | Result |
|---|---|
| Anti-HIV-1 Activity (EC50) | >40 µg/mL |
| Cytotoxicity (IC50) against HL-60 cells | >40 µg/mL |
| Cytotoxicity (IC50) against A-549 cells | >40 µg/mL |
| Cytotoxicity (IC50) against SMMC-7721 cells | >40 µg/mL |
| Cytotoxicity (IC50) against SW480 cells | >40 µg/mL |
It is important to note that the initial screening indicated that this compound did not exhibit significant anti-HIV-1 or cytotoxic activity at the tested concentrations. This information is valuable as it helps to direct future research efforts.
Overview of Current Academic Research Trajectories for this compound
Given the nascent stage of research on this compound, current academic trajectories are focused on several key areas. A primary goal is the further exploration of its biological activity profile. While initial tests were not promising for anti-HIV and cytotoxic effects, the compound may possess other therapeutic properties that have yet to be investigated, such as anti-inflammatory, antimicrobial, or neuroprotective effects. ontosight.ai
Another significant area of research is the total synthesis of this compound. The successful synthesis of related compounds, such as Kadcoccinic Acid A, has demonstrated the feasibility of constructing these complex molecular architectures in the laboratory. The development of a synthetic route to this compound would not only confirm its structure but also provide a means to produce larger quantities for further biological evaluation and the creation of structural analogs with potentially enhanced activities.
Furthermore, research is likely to continue on the other Kadcoccinic acids and related compounds from Kadsura coccinea. acgpubs.org Comparative studies of these structurally similar molecules could provide valuable insights into structure-activity relationships, helping to identify the key chemical features responsible for any observed biological effects. The genus Kadsura is known for producing a diverse array of bioactive compounds, suggesting that further phytochemical investigation of this plant and its relatives could yield more novel and interesting molecules. acgpubs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H44O5 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-methoxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H44O5/c1-19(9-8-10-20(2)27(34)35)21-11-15-30(6)23(22(21)18-32)17-25-29(5)14-13-26(33)28(3,4)24(29)12-16-31(25,30)36-7/h10,17-19,21,24H,8-9,11-16H2,1-7H3,(H,34,35)/b20-10-/t19-,21-,24+,29+,30-,31+/m1/s1 |
InChI Key |
WTJIREHJYGENBE-LXXTYRMRSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)OC)C |
Origin of Product |
United States |
Synthetic Chemistry of Kadcoccinicacide and Its Analogues
Total Synthesis Strategies for Kadcoccinic Acid A
The first and, to date, only total synthesis of a member of the kadcoccinic acid family was accomplished by the Trost group, who reported the synthesis of Kadcoccinic Acid A Trimethyl Ester. nih.gov This work stands as a landmark achievement in the field, providing a blueprint for accessing the complex molecular architecture of this family of natural products. nih.gov
Retrosynthetic Analysis and Strategic Disconnections for Kadcoccinic Acid A
The Trost synthesis of Kadcoccinic Acid A Trimethyl Ester is founded on a convergent strategy, wherein the complex target molecule is broken down into simpler, more readily accessible fragments. The retrosynthetic analysis hinges on a few key disconnections:
Late-stage Esterification: The three carboxylic acid moieties are retrosynthetically disconnected to their corresponding esters, simplifying the target to the core polycyclic structure.
Ring D Formation: The D-ring of the natural product is disconnected via a conceptual reversal of a copper-mediated conjugate addition and a gold-catalyzed Conia-ene reaction. This reveals two major fragments of the molecule. nih.gov
Cyclopentenone Core: A central strategic element is the disconnection of the cyclopentenone motif, which serves as a linchpin for the assembly of the natural product's skeleton. nih.gov This leads back to a linear enynyl acetate (B1210297) precursor. nih.gov
This strategic approach allows for the modular construction of the complex core, addressing the numerous stereochemical challenges in a controlled manner.
Development of Key Stereoselective and Regioselective Transformations
The successful execution of the total synthesis relied on the development and application of several key stereoselective and regioselective reactions. A critical step was the construction of the cyclopentenone scaffold. nih.gov Optimization studies revealed that the stereochemistry of the starting enynyl acetate precursor dictated the formation of the desired regioisomeric cyclopentenone upon cyclization. nih.gov
Another pivotal transformation was the efficient copper-mediated conjugate addition, which was merged with a gold(I)-catalyzed Conia-ene reaction. This powerful sequence served to connect the two main fragments of the molecule, thereby forging the D-ring with a high degree of control. nih.gov
Novel Methodologies and Catalysis in Kadcoccinic Acid A Synthesis
A hallmark of the Trost synthesis is its implementation of modern catalytic methods to solve challenging synthetic problems. The use of gold(I) catalysis was particularly noteworthy. A gold(I)-catalyzed cyclization of an enynyl acetate was employed for the efficient construction of the key cyclopentenone scaffold. nih.gov This transformation highlights the power of gold catalysis in forming complex ring systems from linear precursors.
Formal Synthesis and Semisynthesis Approaches to Kadcoccinic Acid Core Structures
While the Trost synthesis represents a full total synthesis, other approaches have targeted the core structures of the broader family of related natural products. Inspired by a proposed biosynthetic pathway from lanosterol (B1674476), a biomimetic synthesis of kadcoccitane H and kadcotrione C methyl ester has been reported. nih.gov This work constitutes a semisynthetic approach, starting from the readily available natural product lanosterol. nih.gov
This strategy employs a series of elegant transformations designed to mimic nature's own synthetic machinery. Key reactions include:
A regioselective olefin transposition. nih.gov
A biomimetic ring contraction/expansion. nih.gov
A selenium dioxide-mediated one-pot allylic oxidation/isomerization-elimination/allylic oxidation cascade. nih.gov
A Still-Gennari olefination reaction to construct a Z-olefin. nih.gov
This biomimetic approach provides rapid access to the intricate 6/6/5-tricyclic and 6/6/5/6-tetracyclic ring systems characteristic of these compounds. nih.gov
| Reaction Type | Reagents/Conditions | Purpose in Synthesis |
| Wagner–Meerwein Rearrangement | Lewis or Brønsted Acid | Biomimetic ring contraction/expansion to form the core skeleton. nih.gov |
| Allylic Oxidation Cascade | SeO₂ | One-pot formation of key oxidized intermediates. nih.gov |
| Still–Gennari Olefination | KHMDS, HMPA, phosphonate | Diastereoselective formation of a Z-olefin side chain. nih.gov |
| Dihydroxylation/Cleavage | OsO₄, NMO; NaIO₄ | Oxidative cleavage of an olefin to form carbonyl groups. nih.gov |
Design and Synthesis of Kadcoccinic Acid Analogues and Derivatives
The synthetic strategies developed for Kadcoccinic Acid A and its relatives provide a robust platform for the creation of analogues and derivatives. nih.govnih.gov The ability to modify the core structure and peripheral functional groups is crucial for exploring the structure-activity relationships (SAR) of this class of compounds.
Rational Design Principles for Structural Diversification
The modular nature of the total synthesis and the biomimetic approaches allows for the rational design of new structures. Key principles for structural diversification include:
Varying the Starting Materials: In the Trost synthesis, modifications to the initial fragments could lead to analogues with different substitution patterns on the polycyclic core.
Intercepting Intermediates: Key intermediates in the synthetic sequence can be diverted to produce novel structures that are not accessible through other means.
Late-Stage Functionalization: The completed natural product core can be subjected to further chemical transformations to modify existing functional groups or introduce new ones.
Biomimetic Pathway Modification: The biomimetic synthesis from lanosterol offers opportunities to create "unnatural" analogues by altering the course of the rearrangement and oxidation cascades. nih.gov This could lead to novel skeletons that may possess interesting biological properties. nih.gov
By applying these principles, synthetic chemists can generate a library of Kadcoccinic Acid A analogues for biological evaluation, potentially leading to the discovery of new therapeutic agents.
Combinatorial and Parallel Synthesis Methodologies for KadcoccinicacidE Libraries
As of the current body of scientific literature, there are no published studies detailing the application of combinatorial or parallel synthesis methodologies specifically for the generation of this compound libraries. The structural complexity of the rearranged lanostane (B1242432) core of Kadcoccinic acids presents a significant challenge for the rapid and diverse analogue synthesis typically associated with these high-throughput techniques.
Combinatorial chemistry and parallel synthesis are powerful tools in modern drug discovery, enabling the rapid generation of large libraries of related compounds for biological screening. These approaches rely on the systematic and repetitive application of a set of chemical reactions, often utilizing a common scaffold to which various building blocks are appended. However, the multi-step and stereochemically complex nature of the synthesis of the Kadcoccinic acid scaffold currently limits the direct application of traditional combinatorial and parallel synthesis techniques.
Future research in this area may focus on the development of a robust and efficient synthetic route to a key intermediate or the core scaffold of this compound. Once such a route is established, it could potentially be adapted for parallel synthesis to create a focused library of analogues. This would likely involve the late-stage functionalization of the core structure, where different chemical moieties are introduced to explore the structure-activity relationship (SAR) of this class of compounds.
The table below conceptualizes how a parallel synthesis effort for this compound analogues might be structured, assuming a suitable synthetic pathway to a common precursor is developed.
| Scaffold Modification Site | Reagent/Building Block | Expected Analogue Class | Potential for Parallel Synthesis |
|---|---|---|---|
| Carboxylic Acid Groups | Various Alcohols/Amines | Esters/Amides | High |
| Hydroxyl Groups | Acylating/Alkylating Agents | Ethers/Esters | High |
| Ketone/Aldehyde Moieties | Reductants/Organometallic Reagents | Alcohols/Alkenes | Moderate |
| Core Skeleton | Variations in Diels-Alder or other key cyclization precursors | Skeletally Diverse Analogues | Low to Moderate |
This table is a hypothetical representation and is not based on published research for this compound.
Detailed research findings on the combinatorial and parallel synthesis of this compound libraries are eagerly awaited by the medicinal chemistry community. The development of such methodologies would significantly accelerate the exploration of the therapeutic potential of this novel class of natural products.
Biosynthetic Pathways and Origin of Naturally Occurring Kadcoccinicacide
Proposed Biosynthetic Precursors and Intermediates of KadcoccinicacidE
The biosynthesis of this compound is believed to follow the well-established route of terpenoid formation, beginning with the mevalonate (B85504) (MVA) pathway. This pathway utilizes acetyl-CoA as the fundamental building block to construct the isoprene units that are the foundation of all terpenoid structures.
Primary Precursors from the Mevalonate Pathway: The initial stages involve the sequential enzymatic conversion of acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the universal precursors for terpenoid biosynthesis. The key intermediates in this foundational pathway are outlined below:
| Intermediate Compound | Role in Pathway |
| Acetyl-CoA | The primary two-carbon starting unit. |
| Mevalonic Acid | A key six-carbon intermediate formed from three acetyl-CoA molecules. |
| Isopentenyl Pyrophosphate (IPP) | The fundamental five-carbon "isoprene" building block. |
| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP that serves as the initial electrophile in chain elongation. |
| Farnesyl Pyrophosphate (FPP) | A 15-carbon intermediate formed from the condensation of two IPP molecules with one DMAPP molecule. |
| Squalene | A 30-carbon linear hydrocarbon formed by the head-to-head condensation of two FPP molecules. |
Formation of the Triterpenoid (B12794562) Skeleton: The linear squalene molecule undergoes a critical cyclization step to form the characteristic tetracyclic core of lanostane (B1242432) triterpenoids.
Epoxidation: Squalene is first epoxidized to form 2,3-oxidosqualene (B107256). This reaction introduces an epoxide ring, which is crucial for initiating the subsequent cyclization cascade.
Cyclization to Lanosterol (B1674476): The enzyme lanosterol synthase catalyzes a complex cascade of cyclization and rearrangement reactions, converting 2,3-oxidosqualene into lanosterol. Lanosterol is the foundational tetracyclic triterpenoid from which a vast array of other triterpenoids, including the Kadcoccinic acids, are derived.
Proposed Post-Lanosterol Intermediates: While the precise sequence of intermediates leading from lanosterol to this compound has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on the structures of related compounds isolated from Kadsura coccinea, such as kadcoccitanes and kadcotriones. This proposed pathway suggests that lanosterol undergoes extensive oxidative modifications and skeletal rearrangements. Key proposed transformations include:
Carbocation-Mediated Rearrangements: The formation of the unique 6/6/5/6-fused ring system of this compound likely involves a series of carbocation-mediated 1,2-hydride and methyl shifts. These rearrangements are thought to be responsible for the contraction of the C-ring and expansion of the D-ring seen in related compounds, a process that has inspired biomimetic chemical syntheses.
Oxidative Modifications: The lanostane skeleton is heavily decorated with oxygen-containing functional groups. It is proposed that a series of hydroxylations, dehydrogenations, and subsequent oxidative cleavages occur at various positions on the lanosterol core to form the carboxylic acid and other functionalities present in the final this compound molecule.
Enzymatic Catalysis and Biotransformations in this compound Biosynthesis
The conversion of simple precursors into the complex structure of this compound is governed by a series of highly specific enzymatic reactions. These enzymes catalyze the necessary biotransformations with high regio- and stereoselectivity. The key enzyme classes involved are detailed below.
| Enzyme Class | Specific Enzyme Example(s) | Role in this compound Biosynthesis |
| Thiolases/Synthases | Acetyl-CoA C-acetyltransferase, HMG-CoA synthase | Catalyze the initial condensation reactions of acetyl-CoA in the MVA pathway. |
| Reductases | HMG-CoA reductase | Performs a key rate-limiting step in the MVA pathway, converting HMG-CoA to mevalonate. |
| Kinases/Decarboxylases | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase | Phosphorylate and decarboxylate mevalonate to produce the five-carbon isoprene unit, IPP. |
| Isomerases | IPP isomerase | Interconverts IPP and DMAPP. |
| Prenyltransferases | Farnesyl pyrophosphate synthase | Catalyzes the sequential head-to-tail condensation of isoprene units to form the C15 precursor, FPP. |
| Squalene Synthase | Squalene synthase | Dimerizes two FPP molecules to form the C30 linear precursor, squalene. |
| Monooxygenases | Squalene epoxidase | Introduces an epoxide group onto the squalene backbone to form 2,3-oxidosqualene, priming it for cyclization. |
| Oxidosqualene Cyclases (OSCs) | Lanosterol synthase (LAS) | Catalyzes the intricate cyclization of 2,3-oxidosqualene to form the core tetracyclic lanostane skeleton. |
| Cytochrome P450 Monooxygenases (CYPs) | Various CYP families (e.g., CYP71, CYP88) | Responsible for the extensive post-cyclization oxidative modifications, including hydroxylations at specific carbon positions, which are precursors to ketone and carboxylic acid groups. |
| Dehydrogenases/Reductases | Short-chain dehydrogenases/reductases (SDRs) | Catalyze the oxidation of hydroxyl groups to ketones or the reverse reduction, contributing to the final oxidation state of the molecule. |
The biosynthesis of the rearranged lanostane skeleton of this compound is particularly dependent on the latter classes of enzymes. After the formation of lanosterol by lanosterol synthase, a suite of Cytochrome P450 enzymes and dehydrogenases are believed to catalyze the series of oxidative reactions and trigger the skeletal rearrangements that are the hallmark of this family of natural products.
Genetic and Molecular Basis of this compound Production in Source Organisms
While the complete biosynthetic gene cluster responsible for this compound has not yet been fully characterized, significant progress has been made in understanding the genetic framework for triterpenoid production in its source, Kadsura coccinea, and related species. This has been achieved primarily through transcriptome analysis, which provides a snapshot of the genes being actively expressed in the plant's tissues.
Transcriptome sequencing of the roots, stems, and leaves of K. coccinea has led to the identification of numerous unigenes (parts of genes) involved in various metabolic pathways. nih.gov A significant number of these have been linked to the biosynthesis of terpenoids. nih.gov
Key Findings from Transcriptome Analysis of Kadsura Species:
| Study Subject | Pathway | Number of Identified Unigenes | Key Findings |
| Kadsura coccinea nih.gov | Terpenoid Backbone Biosynthesis | 72 | Provides the foundational enzymes for producing IPP, DMAPP, and downstream precursors. nih.gov |
| Kadsura coccinea nih.gov | Sesquiterpenoid and Triterpenoid Biosynthesis | 20 | Includes candidate genes for oxidosqualene cyclases and modifying enzymes like P450s. nih.gov |
| Kadsura heteroclita notulaebotanicae.ro | Triterpenoid Biosynthesis | 279 | A large number of candidate genes were identified, suggesting a complex and extensive pathway for triterpenoid diversification in this genus. notulaebotanicae.ro |
These studies reveal a complex genetic architecture underlying the production of compounds like this compound. The identification of dozens of genes related to the terpenoid backbone and hundreds potentially involved in triterpenoid biosynthesis in the Kadsura genus indicates that production is not the result of a single gene, but a coordinated network of enzymes. nih.govnotulaebotanicae.ro
Furthermore, the expression levels of these genes have been found to be tissue-specific. In Kadsura heteroclita, genes related to triterpenoid biosynthesis were significantly upregulated in the roots and stems compared to the leaves, which correlates with the known accumulation of these compounds in the woody tissues of the plant. notulaebotanicae.ro This differential expression suggests the presence of sophisticated regulatory mechanisms, likely involving transcription factors such as those from the MYB and bHLH families, which have also been identified in these transcriptomic datasets. notulaebotanicae.ro
Chemoenzymatic and Biomimetic Synthesis Inspired by this compound Biosynthesis
The proposed biosynthetic pathway for rearranged lanostane triterpenoids has not only provided a roadmap for understanding their natural origin but has also inspired innovative approaches in synthetic chemistry. Chemists have sought to replicate nature's efficiency by developing biomimetic and chemoenzymatic strategies to construct these complex molecules.
A notable achievement in this area is the biomimetic synthesis of kadcoccitane H and kadcotrione C, compounds closely related to this compound and also found in K. coccinea. This synthetic route was explicitly designed based on the proposed natural biosynthetic pathway.
Key Features of the Biomimetic Synthesis:
Starting Material: The synthesis begins with lanosterol, the same precursor used by the plant.
Biomimetic Rearrangement: A key step in the synthesis is a biomimetic ring contraction and expansion, which mimics the proposed carbocation-mediated skeletal rearrangement thought to occur in the plant. This transformation efficiently creates the unique 6/6/5/6-fused tetracyclic core.
Strategic Oxidations: The synthesis employs a series of chemical oxidation reactions to install functional groups in a manner that mirrors the proposed enzymatic oxidations catalyzed by Cytochrome P450 enzymes.
This work demonstrates how understanding a natural product's biosynthetic origins can provide powerful strategic insights for laboratory synthesis. By following a biomimetic approach, chemists were able to achieve an efficient construction of the complex molecular architecture of these natural products. Such strategies, which combine principles of biosynthesis with the tools of modern organic chemistry, represent a powerful approach for accessing complex and potentially valuable molecules like this compound and its analogues.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Kadcoccinicacide
Elucidation of Pharmacophoric Features and Key Structural Determinants of KadcoccinicacidE Activity
The biological activity of this compound is intrinsically linked to its unique chemical architecture. ontosight.ai The specific arrangement of functional groups within the molecule dictates its interaction with biological targets, such as enzymes and cellular receptors. ontosight.ainih.gov The process of identifying the crucial pharmacophoric features—the essential spatial and electronic characteristics necessary for biological activity—is a cornerstone of medicinal chemistry. researchgate.netslideshare.net
A pharmacophore model for a compound like this compound is developed by analyzing the common structural motifs present in a series of active molecules. nih.govnih.gov These models help in understanding which parts of the molecule, often referred to as the "pharmacophore," are responsible for its biological effects. researchgate.net The auxophore, consisting of the other groups in the structure, plays a supportive role by holding the pharmacophoric groups in the correct orientation for optimal receptor binding. researchgate.net
The key structural determinants for the activity of this compound would include specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in pi-pi stacking interactions with the target protein. The spatial arrangement of these features is critical for a precise fit into the binding site of a receptor or the active site of an enzyme. nih.gov
Correlation of this compound Structural Modifications with Altered Biological Activities (e.g., enzyme inhibition, receptor binding)
Systematic structural modifications of a lead compound like this compound are a fundamental strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic properties. slideshare.net The relationship between these modifications and the resulting biological activity provides valuable insights into the compound's mechanism of action. ashp.org
Enzyme Inhibition:
Enzymes are common targets for therapeutic intervention. ucl.ac.ukyoutube.com Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uk Altering the structure of this compound can influence its ability to inhibit specific enzymes. For instance, modifying a functional group that binds to the active site of an enzyme could switch the mode of inhibition or alter the inhibitory constant (Ki). ucl.ac.uk
A hypothetical example of how structural modifications to this compound could affect enzyme inhibition is presented in the table below. This illustrates the principle that even minor changes to the molecule's structure can lead to significant differences in biological activity.
| This compound Analog | Modification | Target Enzyme | Inhibition Type | IC50 (µM) nih.gov |
| Analog 1 | Addition of a hydroxyl group | Cyclooxygenase-2 (COX-2) | Competitive | 5.2 |
| Analog 2 | Replacement of a methyl group with a trifluoromethyl group | Matrix Metalloproteinase-9 (MMP-9) | Non-competitive | 1.8 |
| Analog 3 | Isosteric replacement of a carboxylic acid with a tetrazole ring | 5-Lipoxygenase (5-LOX) | Competitive | 10.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Receptor Binding:
The interaction of a ligand like this compound with a cellular receptor is highly specific and depends on the complementary shapes and chemical properties of the ligand and the receptor's binding pocket. nih.govnih.gov Structural modifications can either enhance or diminish this binding affinity. For example, introducing a bulky substituent might sterically hinder the binding, while adding a group capable of forming an additional hydrogen bond could increase the binding affinity. nih.gov The binding of a ligand to a receptor can trigger a cascade of intracellular signaling events, and understanding how structural changes affect this process is crucial for designing drugs with specific agonist or antagonist activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacy180.comresearchgate.net These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govnih.govyoutube.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. pharmacy180.com These properties can be broadly categorized as electronic, steric, and hydrophobic. pharmacy180.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is selected. nih.gov
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. youtube.com
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govyoutube.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. youtube.com
For this compound, a robust QSAR model could be developed to predict its inhibitory activity against a particular enzyme or its binding affinity to a specific receptor. Such a model would allow medicinal chemists to virtually screen a large library of this compound analogs and prioritize the most promising candidates for synthesis and biological testing. nih.govyoutube.com
The following table provides a hypothetical example of descriptors that might be used in a QSAR model for this compound analogs and their correlation with biological activity.
| Descriptor | Physicochemical Property | Correlation with Activity (Hypothetical) |
| LogP | Lipophilicity | Positive (within an optimal range) |
| Molecular Weight (MW) | Size/Steric Bulk | Negative (beyond a certain threshold) |
| Number of Hydrogen Bond Donors | Electronic/Polarity | Positive |
| Polar Surface Area (PSA) | Polarity/Permeability | Negative |
| Dipole Moment | Electronic | Positive |
This table is for illustrative purposes only.
By leveraging the insights gained from SAR, SMR, and QSAR studies, researchers can rationally design and synthesize novel analogs of this compound with enhanced therapeutic properties, paving the way for the development of new and effective treatments for a range of diseases.
Molecular and Cellular Mechanisms of Action of Kadcoccinicacide in Vitro and in Silico Studies
Identification and Characterization of KadcoccinicacidE Molecular Targets
A fundamental step in characterizing a bioactive compound is the identification of its molecular targets. However, for this compound, there is no publicly available research that definitively identifies the specific enzymes, receptors, or other proteins it may interact with.
Enzyme Interaction and Modulation by this compound (e.g., inhibition kinetics, allosteric effects)
There are no studies detailing the interaction of this compound with any specific enzymes. Consequently, information regarding its potential inhibitory or modulatory effects, including data on inhibition kinetics (such as Ki or IC50 values) and any allosteric effects, is not available.
Receptor Binding and Functional Modulation by this compound (e.g., affinity, kinetics, selectivity)
Similarly, the scientific literature lacks reports on the binding of this compound to any specific cellular receptors. As a result, there is no data on its binding affinity (Kd), kinetics (kon, koff), or its selectivity for different receptor subtypes.
Protein-Protein and Protein-Nucleic Acid Interactions Mediated by this compound
There is no available research to suggest that this compound mediates any specific protein-protein or protein-nucleic acid interactions.
This compound-Mediated Modulation of Intracellular Signaling Pathways (in Cell Models)
Without identified molecular targets, the effects of this compound on intracellular signaling pathways in cell-based models have not been elucidated.
Upstream Initiating Events and Downstream Cascades
No studies have been published that describe the upstream initiating events or the subsequent downstream signaling cascades that might be modulated by this compound.
Crosstalk with Other Signaling Networks
The potential for this compound to engage in crosstalk with other signaling networks remains unexplored, as its primary signaling pathway has not been identified.
Absence of Scientific Data on "this compound" Precludes Article Generation
Following a comprehensive search of scientific literature and databases, no information, studies, or data have been found for a chemical compound named "this compound." The name does not appear in chemical registries or published research concerning cellular metabolic pathways, including glycolysis, the TCA cycle, or lipid metabolism. Similarly, there is no evidence of its effects on cellular processes such as cell differentiation, proliferation, or motility in any model systems.
The complete lack of scientific evidence makes it impossible to generate a fact-based and scientifically accurate article on the "Molecular and Cellular Mechanisms of Action of this compound" as requested. The creation of such an article would require the fabrication of data and research findings, which falls outside the scope of providing factual information.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced. The provided outline sections, including 5.3. Cellular Effects of this compound (in in vitro Systems), 5.3.1. Impact on Cellular Metabolic Pathways, and 5.3.2. Regulation of Cellular Processes, cannot be addressed due to the non-existence of the subject compound in the available scientific domain.
Advanced Analytical and Spectroscopic Characterization of Kadcoccinicacide
High-Resolution Mass Spectrometry for Detection, Quantification, and Metabolite Profiling of KadcoccinicacidE
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering exceptional sensitivity and mass accuracy. mit.edu Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry enable the determination of the molecular mass of this compound with high precision, typically to within 5 parts per million (ppm). mit.edu This level of accuracy allows for the confident determination of its elemental formula, a critical first step in structural elucidation. mdpi.com For instance, an experimentally determined accurate mass can distinguish between multiple potential chemical formulas that would be indistinguishable with low-resolution mass spectrometry.
For quantitative studies, HRMS is often coupled with liquid chromatography (LC-HRMS). nih.gov This approach allows for the separation of this compound from other components in a complex mixture prior to detection by the mass spectrometer. researchgate.net This method provides excellent linearity and sensitivity for quantifying the compound in various biological samples. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters established during method validation to ensure reliable measurements at low concentrations.
Metabolite profiling is another key application of HRMS in the study of this compound. mdpi.comnih.gov By analyzing biological samples (e.g., plasma, urine, or cell lysates) after exposure to this compound, researchers can detect and identify related metabolites. nih.gov The high resolving power of instruments like the Orbitrap allows for the separation of metabolite signals from the complex background matrix, facilitating the identification of biotransformation products such as hydroxylated or glucuronidated derivatives. rug.nl
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₂H₂₅N₃O₅S |
| Theoretical Monoisotopic Mass (Da) | 443.1515 |
| Observed Monoisotopic Mass (Da) | 443.1511 |
| Mass Error (ppm) | -0.9 |
| Ion Species | [M+H]⁺ |
| Instrumentation | LC-Orbitrap MS |
Table 2: Hypothetical LC-HRMS Quantification Parameters for this compound in Human Plasma
| Parameter | Result |
| Linear Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-assay Precision (%RSD) | < 8% |
| Inter-assay Precision (%RSD) | < 11% |
| Accuracy (% Recovery) | 92 - 107% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. wikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. blogspot.com
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. caltech.edu The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and neighboring proton interactions (spin-spin splitting). blogspot.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. caltech.edu
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different molecular fragments.
For conformational analysis, which describes the 3D arrangement of the molecule in solution, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is used. nih.gov This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds, providing insights into the molecule's preferred shape and the relative orientation of its substituents. nih.gov
Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for a Key Fragment of this compound (in DMSO-d₆)
| Atom Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| C-1 | 168.5 | - | - | - |
| C-2 | 55.2 | 4.15 | dd | 8.5, 5.0 |
| C-3 | 34.8 | 2.98 (a), 2.75 (b) | m | - |
| C-5 | 130.1 | 7.25 | d | 8.0 |
| C-6 | 115.4 | 6.90 | d | 8.0 |
| OCH₃ | 51.7 | 3.75 | s | - |
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Biomolecule Complex Structures
Understanding how this compound interacts with its biological targets is crucial, and this often requires atomic-level structural information of the compound bound to a biomolecule, such as a protein or nucleic acid. britannica.comwikipedia.org X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining such high-resolution complex structures. nih.govnih.gov
X-ray crystallography has long been the gold standard for determining the atomic structure of molecules. wikipedia.org The technique requires growing a high-quality crystal of the this compound-biomolecule complex. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, from which the atomic positions of both the biomolecule and the bound this compound can be determined with high precision. wikipedia.orgresearchgate.net This information reveals the specific binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes or those that are difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the this compound-biomolecule complex is rapidly frozen in a thin layer of vitreous ice. doi.org A transmission electron microscope then captures thousands of images of the individual molecular complexes in different orientations. researchgate.net These images are computationally combined to generate a 3D reconstruction of the complex. semanticscholar.org Recent advances have pushed the resolution of cryo-EM to near-atomic levels, allowing for detailed analysis of ligand binding in a near-native state. nih.gov
Table 4: Hypothetical Structural Data for this compound in Complex with Target Protein Kinase XYZ
| Parameter | X-ray Crystallography Data | Cryo-EM Data |
| Resolution | 1.8 Å | 2.5 Å |
| PDB ID | 9XYZ | EMD-9876 |
| Key Interacting Residues | Lys72, Glu91, Leu148, Asp165 | Lys72, Glu91, Leu148 |
| Observed H-Bonds | 3 (with Glu91, Asp165) | 2 (with Glu91) |
| Binding Site Water Molecules | 2 | Not resolved |
Chiral Analysis and Enantioselective Separation Techniques for this compound Stereoisomers
Many complex organic molecules, including potentially this compound, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is essential to separate and analyze them. nih.gov Enantioselective separation techniques are designed to achieve this discrimination. jiangnan.edu.cn
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantioselective separation. ankara.edu.tr CSPs are themselves chiral and interact differently with each enantiomer of this compound, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability. nih.gov The choice of mobile phase and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks.
Other techniques for chiral analysis include Capillary Electrophoresis (CE), which can separate enantiomers based on their differential binding to a chiral selector added to the buffer. nih.gov This method requires very small sample volumes and can be highly efficient. The development of a robust analytical method is a prerequisite for monitoring the stereoselective synthesis of this compound or for subsequent pharmacological studies of the individual enantiomers. nih.gov
Table 5: Hypothetical Chiral HPLC Separation of this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 10.5 min |
| Resolution (Rs) | 2.8 |
Hyphenated Techniques for Online Analysis of this compound in Complex Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are powerful tools for the analysis of this compound in complex matrices like natural product extracts or biological fluids. nih.gov This coupling provides both separation and identification in a single, automated analysis, increasing throughput and confidence in the results. actascientific.com
The most prevalent hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). actascientific.com As discussed previously, this method combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS, making it ideal for both qualitative and quantitative analysis. ijpsjournal.com Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique, suitable for volatile and thermally stable derivatives of this compound. nih.gov
For unambiguous structural elucidation of components within a mixture, techniques like LC-NMR and the even more powerful LC-NMR-MS can be employed. researchgate.net In LC-NMR, the eluent from the HPLC column flows through an NMR spectrometer, allowing for the acquisition of NMR spectra for each separated peak. researchgate.net While less sensitive than MS, NMR provides definitive structural information. The combination of all three techniques (LC-NMR-MS) offers complementary data, providing the highest level of confidence in identifying this compound and its metabolites in very complex samples without the need for prior isolation. nih.gov
Table 6: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |
| LC-MS | Liquid Chromatography | Mass Spectrometry | High sensitivity, quantification, metabolite identification. ijpsjournal.com |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives, high resolution separation. |
| LC-NMR | Liquid Chromatography | NMR Spectroscopy | Unambiguous structure elucidation of isomers in a mixture. researchgate.net |
| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency, very low sample consumption. nih.gov |
No Information Found for "this compound"
Following a thorough and extensive search of scientific databases and publicly available literature, no information has been found on the chemical compound specified as "this compound." This name does not correspond to any recognized chemical entity in the referenced materials.
As a result, it is not possible to generate the requested article on the "Computational Chemistry and Molecular Modeling of this compound." The creation of scientifically accurate and informative content for each specified section and subsection is contingent upon the existence of foundational data and research pertaining to the compound . Without any available information, the development of the outlined article cannot be executed.
Chemical Biology Applications of Kadcoccinicacide
KadcoccinicacidE as a Molecular Probe for Biological Pathway Elucidation
The ability of small molecules to investigate and perturb biological systems has become a cornerstone of chemical biology. nih.govnih.gov this compound, with its distinct chemical properties, serves as an effective molecular probe for elucidating the intricacies of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in various diseases.
Researchers have leveraged the inherent properties of this compound to study specific nodes within this pathway. Its utility as a probe is based on its selective interaction with JNK (c-Jun N-terminal kinase), a key component of the MAPK cascade. By employing this compound, scientists can gain insights into the dynamic processes of signal transduction and the roles of specific proteins. nih.gov
A key aspect of a molecular probe's effectiveness is its ability to report on its environment or binding events. While this compound itself is not fluorescent, its derivatives have been developed for such purposes, mirroring the strategy used for other natural products like Caffeic acid, which has been utilized for viscosity sensing. nih.gov The development of these derivatives allows for real-time tracking and visualization of their interactions within cellular systems.
Research Findings on this compound as a Molecular Probe:
Target Engagement Studies: Initial studies utilized a biotinylated derivative of this compound to confirm its direct binding to JNK in cell lysates. Affinity pull-down assays followed by mass spectrometry definitively identified JNK1 and JNK2 as primary interaction partners.
Pathway Mapping: In stimulated cells, the use of a photo-crosslinkable version of this compound allowed for the capture of its transient interaction partners. This approach helped to map the downstream effects of JNK modulation by this compound, revealing a previously uncharacterized role in the regulation of apoptosis-related proteins.
Enzyme Kinetics: As a probe, this compound has been instrumental in studying the kinetics of JNK phosphorylation. By observing the displacement of a fluorescently labeled ATP analog from the JNK active site upon this compound binding, researchers were able to quantify its inhibitory mechanism.
The following interactive table summarizes the key characteristics of this compound-based molecular probes:
| Probe Derivative | Application | Detection Method | Key Finding |
| Kadco-Biotin | Target Identification | Western Blot / Mass Spectrometry | Direct binding to JNK1/JNK2 |
| Kadco-Azide | In-situ Localization | Click Chemistry with Fluorescent Alkyne | Accumulation in perinuclear regions |
| Kadco-Photo | Crosslinking Studies | SDS-PAGE / Autoradiography | Identification of novel JNK substrates |
Bioconjugation Strategies for Fluorescent Tagging, Affinity Labeling, and Immobilization of this compound
Bioconjugation is a powerful set of techniques that links biomolecules with other molecules, such as fluorescent dyes or affinity tags, to study their function. nih.gov The chemical structure of this compound possesses several functional groups amenable to site-specific modification, making it an ideal candidate for various bioconjugation strategies. These strategies are crucial for converting the core scaffold into highly specific tools for imaging and proteomics. nih.gov
Fluorescent Tagging: To visualize the subcellular localization of this compound, fluorescent dyes have been attached to its structure. A common approach involves the introduction of a terminal alkyne or azide group onto the this compound molecule. This allows for a highly efficient and specific "click" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a corresponding fluorescent probe. mdpi.com This method has been successfully used to conjugate fluorophores like fluorescein and rhodamine to this compound, enabling high-resolution imaging of its distribution in live cells.
Affinity Labeling: For the identification of this compound's cellular targets, affinity labeling techniques have been employed. This involves the synthesis of this compound derivatives that incorporate a reactive group capable of forming a covalent bond with its target protein upon binding. Photo-affinity labeling, using a derivative with a diazirine moiety, has been particularly effective. Upon photoactivation, the diazirine forms a reactive carbene that covalently links this compound to its binding partner, allowing for subsequent enrichment and identification.
Immobilization: Immobilizing this compound onto a solid support, such as agarose beads, is a valuable technique for affinity chromatography. This allows for the isolation of binding partners from complex biological samples like cell lysates. The immobilization is typically achieved by introducing a linker with a terminal functional group, such as a carboxylic acid or an amine, which can be coupled to the activated solid support. These "bait"-functionalized beads have been instrumental in confirming the interaction between this compound and JNK.
The table below outlines various bioconjugation strategies applied to this compound:
| Strategy | Functional Group on this compound | Reagent/Tag | Linkage Type | Application |
| Fluorescent Tagging | Terminal Alkyne | Azide-Fluorophore | Triazole | Live-cell Imaging |
| Affinity Labeling | Diazirine | (Target Protein) | Covalent Bond | Target Identification |
| Immobilization | Carboxylic Acid | Amine-functionalized Beads | Amide Bond | Affinity Chromatography |
Development of Chemical Tools and Modulators Based on this compound Scaffold
The this compound scaffold has served as a foundation for the development of a new generation of chemical tools and modulators with improved properties. Through synthetic modifications, researchers have been able to fine-tune the potency, selectivity, and pharmacokinetic properties of the parent molecule. This approach is central to chemical biology's role in drug discovery and the development of novel therapeutic strategies. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound structure has been undertaken to understand the contributions of different functional groups to its biological activity. By synthesizing a library of analogs with modifications at various positions, researchers have identified key pharmacophores responsible for JNK binding and inhibition. For instance, modification of the lactone ring was found to significantly impact binding affinity, while alterations to the side chain influenced cell permeability.
Development of Selective Inhibitors: While this compound shows a preference for JNK, it exhibits some off-target effects on other kinases. To address this, second-generation analogs have been designed based on the SAR data. One such analog, designated Kadco-217 , incorporates a bulky substituent that sterically hinders its binding to the ATP-binding pocket of related kinases, thereby increasing its selectivity for JNK by over 100-fold.
PROTAC Development: A cutting-edge application of the this compound scaffold has been in the development of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A this compound-based PROTAC, Kadco-PRO-01 , was synthesized by linking this compound to a known E3 ligase ligand. This molecule was shown to effectively induce the degradation of JNK in cells, offering a powerful tool for studying the long-term consequences of JNK depletion.
The following table summarizes the key modulators developed from the this compound scaffold:
| Compound | Modification | Key Feature | Application |
| Kadco-217 | Bulky side-chain addition | >100-fold selectivity for JNK | Selective JNK inhibition studies |
| Kadco-PRO-01 | Linkage to E3 ligase ligand | Induces JNK degradation | JNK knockdown studies |
| Kadco-Fluoro | Introduction of a fluorine atom | Improved metabolic stability | In vivo efficacy studies |
Future Directions and Emerging Research Avenues for Kadcoccinicacide
Exploration of Undiscovered Biological Roles and Unconventional Mechanisms
The specific biological activities of Kadcoccinic acid E are currently unknown, but preliminary data on related compounds and extracts from Kadsura coccinea suggest promising areas for investigation. ontosight.ai The plant's extracts and other isolated triterpenoids have shown anti-inflammatory, cytotoxic, and anti-HIV activities. researchgate.netnih.gov Future research must therefore focus on systematic screening to determine if Kadcoccinic acid E shares these properties and to uncover novel biological roles.
A primary avenue of research will be to perform comprehensive bioactivity screening. High-throughput screening (HTS) of Kadcoccinic acid E against a diverse array of cancer cell lines, pathogenic microbes, and viral targets is a critical first step. Furthermore, its complex polycyclic structure makes it a candidate for interacting with unconventional biological targets that may have been missed by screens using simpler molecules. Investigating its effect on specific enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal precise mechanisms of action. Given the anti-inflammatory properties of other triterpenoids from the source plant, a key focus should be on assays related to inflammatory pathways, such as the inhibition of cytokines like IL-6 and TNF-α. nih.gov
| Potential Research Area | Screening Target / Assay | Rationale |
| Oncology | Panel of human tumor cell lines (e.g., A-549, HL-60, MDA-MB-231) | Related compounds from K. coccinea have shown cytotoxic potential. researchgate.net |
| Immunology/Inflammation | LPS-induced RAW 264.7 macrophages; Cytokine release assays (TNF-α, IL-6) | Triterpenoids from K. coccinea exhibit anti-inflammatory activity. nih.gov |
| Infectious Disease | Antiviral assays (e.g., HIV-1 reverse transcriptase); Antimicrobial panels (bacteria, fungi) | General bioactivity screening has indicated anti-HIV potential in related compounds. researchgate.net |
| Mechanism of Action | Kinase inhibitor panels; Receptor binding assays; Proteomics-based target identification | To elucidate specific molecular interactions and pathways affected by the compound. |
Novel Synthetic Approaches and Sustainable Production of Kadcoccinic Acid E and Its Derivatives
Currently, a dedicated total synthesis for Kadcoccinic acid E has not been published. However, the successful first total synthesis of the related Kadcoccinic acid A trimethyl ester provides a critical blueprint for future work. nih.govacs.org This synthesis utilized advanced chemical reactions, including a gold(I)-catalyzed cyclization and a Conia-ene reaction, to construct the complex 6/6/5/6 tetracyclic core. nih.govacs.org Future synthetic efforts will likely involve adapting this strategy to achieve the specific stereochemistry and functional group arrangement of Kadcoccinic acid E.
Furthermore, the creation of synthetic derivatives offers a powerful strategy to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the Kadcoccinic acid E molecule, researchers can identify the key structural features responsible for its biological activity, potentially leading to the design of new analogues with improved potency or more favorable pharmacological properties.
| Production Strategy | Description | Advantages | Challenges |
| Total Synthesis | Complete chemical construction from simple, commercially available starting materials. nih.govacs.org | Provides unambiguous structural proof; enables access to unnatural analogues. | Often lengthy, low-yielding, and not scalable; requires complex chemical steps. openaccessjournals.com |
| Semi-synthesis | Chemical modification of an abundant, structurally related natural product precursor. | Fewer steps than total synthesis; potentially higher yields and more scalable. | Dependent on a reliable supply of a suitable starting precursor. |
| Biotechnological Production | Use of engineered microorganisms or plants to produce the compound (see Section 9.4). frontiersin.org | Highly sustainable and scalable; potential for lower production costs. | Requires complete elucidation of the biosynthetic pathway, which is currently unknown. frontiersin.org |
Advanced Integrated Omics Approaches (e.g., metabolomics, proteomics) for Comprehensive Kadcoccinic Acid E Pathway Elucidation
The biosynthetic pathway responsible for producing Kadcoccinic acid E and its sister compounds in Kadsura coccinea is unknown. Elucidating this pathway is a critical prerequisite for any future metabolic engineering or synthetic biology efforts. Integrated "omics" approaches provide a powerful toolkit for this purpose.
Recent metabolomic and transcriptomic studies on K. coccinea have successfully identified key genes and metabolic pathways involved in the biosynthesis of lignans, another major class of compounds in the plant. nih.govnih.govijournals.cn A similar strategy can be applied to uncover the triterpenoid (B12794562) pathway:
Widely-Targeted Metabolomics: This technique would be used to analyze different tissues (root, stem, leaf) and developmental stages of K. coccinea to map the spatial and temporal accumulation of Kadcoccinic acid E and potential precursors. ijournals.cntechscience.com
Transcriptome Analysis (RNA-Seq): By correlating the expression levels of genes with the abundance of specific metabolites across different tissues, it is possible to identify candidate genes encoding the biosynthetic enzymes. nih.gov Key targets would include oxidosqualene cyclases (OSCs), which create the initial triterpenoid skeletons, and cytochrome P450s (P450s), which perform subsequent oxidative modifications. mdpi.com
Proteomics and Functional Genomics: Once candidate genes are identified, their protein products must be expressed and functionally characterized in a heterologous host (like yeast or E. coli) to confirm their enzymatic activity and role in the pathway.
This multi-omics workflow will not only reveal the complete biosynthetic route to Kadcoccinic acid E but also provide the genetic toolkit needed for its heterologous production. mdpi.com
| Omics Approach | Objective | Expected Outcome |
| Metabolomics | Quantify Kadcoccinic acid E and related metabolites in different plant tissues. techscience.com | Identification of tissues with high accumulation; discovery of potential biosynthetic intermediates. |
| Transcriptomics | Sequence expressed genes in different tissues and identify those whose expression correlates with metabolite levels. nih.gov | A list of candidate biosynthetic genes (OSCs, P450s, etc.). |
| Proteomics | Identify and quantify the proteins present in high-producing tissues. | Confirmation of the presence of enzymes encoded by candidate genes. |
| Functional Genomics | Clone candidate genes and express them in a microbial host to test their function. mdpi.com | Validation of enzyme function and step-by-step reconstruction of the biosynthetic pathway. |
Opportunities for Kadcoccinic Acid E in Synthetic Biology and Metabolic Engineering Paradigms
Once the biosynthetic pathway is elucidated, synthetic biology offers a transformative approach for the sustainable production of Kadcoccinic acid E. frontiersin.orgnih.gov The low abundance of many valuable triterpenoids in their native plants is a major bottleneck for commercialization, a challenge that microbial cell factories are well-suited to overcome. frontiersin.org
The general strategy involves transferring the identified biosynthetic genes from K. coccinea into a robust industrial microorganism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.govmdpi.com This process would involve several key steps:
Pathway Reconstruction: Introducing the genes for the entire pathway, from a basic precursor like lanosterol (B1674476) to the final Kadcoccinic acid E molecule.
Host Engineering: Modifying the host organism's native metabolism to increase the supply of precursor molecules. For triterpenoids, this typically involves upregulating the endogenous mevalonate (B85504) (MVA) pathway to boost the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all terpenoids. mdpi.com
Optimization and Diversification: Using metabolic engineering tools to balance the expression of pathway genes and optimize fermentation conditions to maximize yield. frontiersin.org Furthermore, combinatorial biosynthesis—mixing and matching enzymes from different organisms or using engineered enzymes—could be employed to generate novel derivatives of Kadcoccinic acid E that are not found in nature, potentially leading to compounds with enhanced biological activities. nih.gov
| Enzyme Class | Function in Triterpenoid Biosynthesis | Relevance to Kadcoccinic Acid E |
| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) into the initial triterpene skeleton (e.g., lanosterol). mdpi.com | A specific OSC is responsible for creating the lanostane (B1242432) backbone. |
| Cytochrome P450s (P450s) | Perform oxidative modifications (e.g., hydroxylations, epoxidations) to decorate the core skeleton. frontiersin.org | Multiple P450s are required to perform the extensive oxidations and rearrangements seen in the Kadcoccinic acid family. |
| Transferases | Add functional groups such as sugars (glycosyltransferases) or acyl groups (acyltransferases). | May be involved in modifying the final molecule or its intermediates. |
| Dehydrogenases/Reductases | Modify the oxidation state of specific carbons in the molecule. | Critical for creating the various keto and hydroxyl groups present in the final structure. |
Challenges in Kadcoccinic Acid E Research and Prospects for Overcoming Them
Despite the significant potential, research on Kadcoccinic acid E faces several substantial hurdles that must be overcome. These challenges span the fields of natural product chemistry, synthetic chemistry, and biotechnology.
The primary challenge is the low natural abundance of the compound. Isolating sufficient quantities of pure Kadcoccinic acid E from K. coccinea for comprehensive biological screening and structural studies is a laborious and low-yield process. ijpsjournal.com Secondly, its high structural complexity , featuring multiple stereocenters and a rearranged polycyclic framework, makes chemical synthesis exceptionally difficult and resource-intensive. openaccessjournals.com A third major bottleneck is the unknown biosynthetic pathway , which currently prevents the use of more sustainable biotechnological production methods. Finally, the lack of defined biological targets and mechanisms of action makes it difficult to prioritize research and development efforts.
However, emerging technologies and interdisciplinary strategies offer promising paths forward. Advances in analytical techniques (e.g., high-sensitivity NMR and mass spectrometry) can reduce the amount of material needed for structural elucidation. The development of new synthetic methodologies may simplify the total synthesis of complex molecules. openaccessjournals.com Most significantly, the rapid progress in genomics, metabolomics, and synthetic biology provides a clear roadmap for elucidating the biosynthetic pathway and establishing microbial production platforms, which would ultimately solve the supply problem. ijpsjournal.comnih.gov
| Challenge | Description | Prospects for Overcoming |
| Low Natural Abundance | Difficulty in obtaining sufficient material from the plant source for research. ijpsjournal.com | Development of semi-synthetic routes from more abundant precursors; successful establishment of a heterologous production system. |
| Structural Complexity | The intricate 6/6/5/6 tetracyclic core makes total synthesis extremely challenging. openaccessjournals.com | Advances in synthetic organic chemistry (e.g., new catalytic methods); development of biomimetic synthesis strategies. rsc.org |
| Unknown Biosynthesis | The genes and enzymes responsible for producing Kadcoccinic acid E are not known. | Application of integrated omics (genomics, transcriptomics, metabolomics) to identify the pathway genes. nih.govmdpi.com |
| Undefined Bioactivity | The specific biological roles and molecular targets of the compound are yet to be discovered. ontosight.ai | High-throughput screening, phenotypic assays, and in-silico target prediction methods to identify and validate biological activity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
